2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde
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Overview
Description
2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzaldehyde, featuring a dichlorobenzyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methylsalicylaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is not well-documented. based on its structure, it may interact with biological molecules through various pathways:
Molecular Targets: Potential targets include enzymes and receptors that interact with aldehyde or benzyl groups.
Pathways Involved: It may participate in redox reactions or act as an inhibitor of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-((2-Chlorobenzyl)oxy)-3-methoxybenzaldehyde
Uniqueness
2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both dichlorobenzyl and methoxy groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12Cl2O2 |
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Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(16)14(17)7-11/h2-8H,9H2,1H3 |
InChI Key |
JZJVYNPZGPDMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C=O |
Origin of Product |
United States |
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